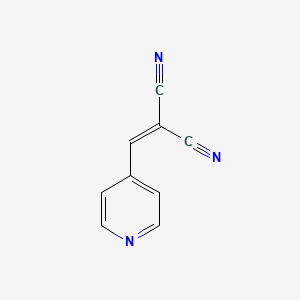

1,1-dicyano-2-(pyridine-4-yl)ethylene

Übersicht

Beschreibung

1,1-dicyano-2-(pyridine-4-yl)ethylene: is a chemical compound with the molecular formula C9H5N3. It is also known by other names such as this compound and 2-(pyridin-4-ylmethylidene)propanedinitrile. This compound consists of a pyridine ring attached to a malononitrile group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,1-dicyano-2-(pyridine-4-yl)ethylene can be synthesized from malonic acid and cyanide. The reaction is catalyzed by an acid and proceeds in two steps. In the first step, malonic acid is heated with aqueous hydrocyanic acid and an acid catalyst to produce a mixture of malononitrile and formic acid. Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

Industrial Production Methods: The industrial production of malononitrile typically involves the gas-phase reaction of acetonitrile and cyanogen chloride . This method is mainly practiced in regions with less stringent environmental regulations. The reaction produces malononitrile and hydrochloric acid as by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 1,1-dicyano-2-(pyridine-4-yl)ethylene undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can yield various reduced forms of the compound.

Substitution: It can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens, acids, and bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce various oxidized derivatives, while reduction can yield different reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

- Building Block for Complex Molecules : The compound serves as an important intermediate in the synthesis of various organic compounds. It can undergo reactions such as nucleophilic addition and cycloaddition, making it valuable in constructing complex molecular architectures .

- Ligand in Coordination Chemistry : 1,1-Dicyano-2-(pyridine-4-yl)ethylene can act as a ligand in coordination complexes. Its ability to coordinate with transition metals has been explored for creating metal-organic frameworks (MOFs), which are useful in gas storage and separation technologies .

Materials Science

- Polymeric Materials : The compound has been utilized in the development of polymeric materials with enhanced properties. For instance, it can be copolymerized with other monomers to produce materials with specific mechanical and thermal characteristics .

- Electroactive Materials : Due to its electron-withdrawing cyano groups, this compound has been studied for its application in electroactive materials, particularly in organic electronics and sensors. Its ability to participate in redox reactions makes it suitable for use in organic photovoltaic devices .

Medicinal Chemistry

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit potential anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) .

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity against various pathogens. Its structural features contribute to its effectiveness as a potential therapeutic agent against bacterial infections .

Synthesis of Novel Anticancer Agents

In a recent study, researchers synthesized a series of this compound derivatives and evaluated their cytotoxicity against several cancer cell lines. The results demonstrated that specific modifications to the pyridine ring enhanced the anticancer activity significantly compared to the parent compound .

Development of Coordination Polymers

Another case study focused on the use of this compound as a ligand in the formation of coordination polymers with copper ions. The resulting materials exhibited remarkable thermal stability and enhanced gas adsorption properties, making them promising candidates for applications in gas storage and separation technologies .

Data Table: Summary of Applications

Wirkmechanismus

1,1-dicyano-2-(pyridine-4-yl)ethylene is believed to act as an inhibitor of several enzymes, including acetylcholinesterase, adenylate cyclase, and nitric oxide synthase . It has also been shown to inhibit the activity of other enzymes, such as glutathione S-transferase, cytochrome P450, and cyclooxygenase . The compound’s mechanism of action involves binding to the active sites of these enzymes, thereby preventing their normal function .

Vergleich Mit ähnlichen Verbindungen

Malononitrile: A simpler analog with the formula CH2(CN)2, used as a building block in organic synthesis.

Cyanoacetamide: Another related compound used in the synthesis of heterocyclic compounds.

Cyanothioacetamide: Similar to cyanoacetamide but contains a sulfur atom, used in various chemical reactions.

Uniqueness: 1,1-dicyano-2-(pyridine-4-yl)ethylene is unique due to its combination of a pyridine ring and malononitrile group, which provides it with distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of complex molecules and in various scientific research applications.

Biologische Aktivität

1,1-Dicyano-2-(pyridine-4-yl)ethylene (DCPE) is a compound of significant interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of DCPE, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

DCPE is characterized by its dicyano functional groups attached to a pyridine ring. The molecular structure can be represented as follows:

This compound exhibits notable lipophilicity, which enhances its interaction with biological membranes and various biomolecules.

The biological activity of DCPE is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that DCPE acts as an inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme involved in maintaining DNA methylation patterns. This inhibition can lead to altered gene expression profiles, which may contribute to its anticancer properties.

| Mechanism | Description |

|---|---|

| DNMT1 Inhibition | Disrupts DNA methylation patterns, affecting gene expression |

| Ligand Coordination | Interacts with metal ions, influencing enzymatic activity |

| Lipophilicity | Enhances membrane penetration and interaction with proteins |

Anticancer Properties

DCPE has been studied for its potential as an anticancer agent. In vitro studies demonstrate that DCPE inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, research has shown that DCPE effectively reduces the viability of acute myeloid leukemia (AML) cells, outperforming traditional chemotherapeutics like decitabine in certain assays .

Antimicrobial Effects

In addition to its anticancer properties, DCPE exhibits antimicrobial activity against a range of pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Case Study 1: DNMT1 Inhibition in Cancer Therapy

A study by Pappalardi et al. (2021) explored the effects of DCPE derivatives on DNMT1. The results indicated that these compounds selectively bind to DNMT1 and inhibit its activity, leading to reduced tumor growth in mouse models of AML. The study highlighted the potential for DCPE-based therapies in epigenetic modulation for cancer treatment .

Case Study 2: Antimicrobial Activity Assessment

Research conducted by Gilmartin et al. (2021) evaluated the antimicrobial effects of DCPE against common bacterial strains. The findings demonstrated significant inhibition rates, particularly against Staphylococcus aureus and Escherichia coli, suggesting that DCPE could serve as a lead compound for developing new antibiotics .

Eigenschaften

IUPAC Name |

2-(pyridin-4-ylmethylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-6-9(7-11)5-8-1-3-12-4-2-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEURXLCIKUWIPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212410 | |

| Record name | Malononitrile, (4-pyridylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63080-75-1 | |

| Record name | 2-(4-Pyridinylmethylene)propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63080-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malononitrile, (4-pyridylmethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063080751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malononitrile, (4-pyridylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.